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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzamide

Cat. No.: B15152183

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-3,5-diiodobenzamide core is a highly functionalized benzene ring that has found
a significant niche in medicinal chemistry, most notably as a pivotal intermediate in the
synthesis of non-ionic X-ray contrast agents. However, the inherent structural features of this
scaffold—a combination of a carboxamide, an amino group, and strategically placed iodine
atoms—present a wealth of opportunities for its application in diverse therapeutic areas. This
guide provides a comprehensive overview of the established use of 2-amino-3,5-
diiodobenzamide, explores its potential in emerging fields of drug discovery, and offers
detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Application: Synthesis of lodinated Contrast
Agents

The primary application of the 2-amino-3,5-diiodobenzamide scaffold lies in its role as a key
building block for iodinated contrast media, which are essential for enhancing the visibility of
vascular structures and organs in radiographic procedures[1][2][3][4]. The high atomic number
of iodine provides the necessary X-ray attenuation for effective imaging[2].

A prominent example is the synthesis of lopamidol, a widely used non-ionic, low-osmolality
contrast agent. The synthesis of lopamidol is a multi-step process that showcases the utility of
the 2-amino-3,5-diiodobenzamide scaffold.
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Experimental Protocol: Synthesis of lopamidol from 2-
Amino-3,5-diiodobenzamide

This protocol is a generalized representation based on common synthetic routes described in
the patent literature.

Step 1: Acylation of the Amino Group

Dissolve 2-amino-3,5-diiodobenzamide in a suitable aprotic solvent, such as
dimethylacetamide (DMAC).

e Add a base, for example, triethylamine, to the solution.

» Slowly add (S)-2-(acetyloxy)propanoyl chloride to the reaction mixture at a controlled
temperature.

« Stir the reaction mixture until the acylation is complete, which can be monitored by thin-layer
chromatography (TLC).

e Upon completion, the intermediate N-(2-carbamoyl-4,6-diiodophenyl)-2-
(acetyloxy)propanamide is isolated.

Step 2: Introduction of Side Chains

» The amide group of the intermediate from Step 1 is activated, often by conversion to an acid
chloride using an agent like phosphorus pentachloride.

» The resulting acid chloride is then reacted with an amino alcohol, such as 2-amino-1,3-
propanediol (serinol), to introduce the hydrophilic side chains. This reaction is typically
carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 3: Hydrolysis of Protecting Groups

» The acetyl protecting groups on the side chains are removed by hydrolysis. This is often
achieved by treating the compound with a catalytic amount of acid, such as hydrochloric
acid, in a protic solvent like methanol, followed by heating at reflux.
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e The acid is then neutralized, for instance, by using an acid-scavenging resin.

Step 4: Purification

e The final product, lopamidol, is purified using techniques such as column chromatography
and crystallization to remove impurities and achieve the desired level of purity for
pharmaceutical use.

Synthesis of lopamidol

Click to download full resolution via product page

Synthesis workflow for lopamidol.

Emerging Therapeutic Applications

Beyond its established role, the 2-amino-3,5-diiodobenzamide scaffold holds significant
potential for the development of novel therapeutics targeting a range of diseases.

Transthyretin Amyloidosis

Transthyretin (TTR) is a protein that can dissociate from its native tetrameric form into
monomers, which can then misfold and aggregate into amyloid fibrils[5]. The deposition of
these fibrils in various tissues leads to transthyretin amyloidosis (ATTR), a progressive and
often fatal disease[5]. One promising therapeutic strategy is the stabilization of the TTR
tetramer to prevent its dissociation[1].

The presence of iodine atoms in the 2-amino-3,5-diiodobenzamide scaffold is particularly
noteworthy in this context. It is known that iodinated compounds can interact with halogen-
binding pockets within the thyroxine-binding sites of TTR, contributing to the stabilization of the
protein tetramer[6]. This suggests that derivatives of 2-amino-3,5-diiodobenzamide could be
potent TTR stabilizers.
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Transthyretin Amyloidogenesis and Inhibition
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Inhibition of Transthyretin Amyloidogenesis.
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A common method to assess the ability of a compound to bind to and stabilize TTR is a
competitive binding assay.

» Preparation of Reagents: Prepare a solution of human TTR in a suitable buffer (e.g., Tris-
HCI). A fluorescently labeled thyroxine (T4) analogue, such as FITC-T4, is used as the
tracer.

o Assay Setup: In a microplate, add the TTR solution to each well. Then, add varying
concentrations of the test compound (derivatives of 2-amino-3,5-diiodobenzamide).

o Competitive Binding: Add a fixed concentration of the fluorescent T4 analogue to all wells.
The test compound will compete with the fluorescent tracer for binding to TTR.

 Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

» Measurement: Measure the fluorescence polarization or fluorescence intensity. A decrease in
fluorescence polarization or intensity indicates that the test compound has displaced the
fluorescent tracer from TTR.

o Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the
test compound required to displace 50% of the fluorescent tracer. A lower IC50 value
indicates a higher binding affinity.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular
processes, and their dysregulation is implicated in diseases such as cancer and
neurodegeneration[7]. Sirtuin 1 (SIRT1) is a particularly well-studied target. The
aminobenzamide scaffold has been explored for the development of sirtuin inhibitors. While
specific studies on 2-amino-3,5-diiodobenzamide derivatives are limited, the general
structural features are conducive to interaction with the sirtuin active site.

» Reagent Preparation: Prepare solutions of recombinant human SIRT1 enzyme, a fluorogenic
acetylated peptide substrate, and NAD+ in an appropriate assay buffer.

o Assay Setup: In a black microplate, add the SIRT1 enzyme to each well.
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Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a
known SIRT1 inhibitor (e.g., nicotinamide) as a positive control and a vehicle control (e.g.,
DMSO).

Reaction Initiation: Start the reaction by adding NAD+ and the fluorogenic substrate to each

well.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Development: Stop the reaction and add a developer solution that generates a fluorescent
signal from the deacetylated substrate.

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate
excitation and emission wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound
and determine the IC50 value.
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SIRT1 Inhibition Assay Workflow.
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Antimicrobial and Anticancer Potential

The 2-aminobenzamide scaffold is a privileged structure in the design of antimicrobial and
anticancer agents. Numerous studies have demonstrated that derivatives of 2-
aminobenzamide exhibit significant activity against a range of bacterial and fungal pathogens,
as well as various cancer cell lines. The mechanism of action often involves the inhibition of
essential enzymes or interference with DNA replication. The di-iodo substitutions on the 2-
amino-3,5-diiodobenzamide scaffold could potentially enhance these activities through
increased lipophilicity and the ability to form halogen bonds with biological targets.

While specific data for 2-amino-3,5-diiodobenzamide derivatives is not extensively available,
the following table summarizes the antimicrobial activity of some related 2-aminobenzamide
derivatives to illustrate the potential of this class of compounds.

Compound Organism MIC (pg/mL) Reference
2-Amino-N-(4-
methoxyphenyl)benza  Aspergillus fumigatus <6.25 [8]
mide
2-Amino-N-

] Bacillus subtilis 12.5 [8]
phenylbenzamide
5-(bromopyridin-2- Gram-
yl)benzamide positive/negative 0.22-1.49 uM [7]
derivative bacteria

The following table presents the anticancer activity of a related 2,4-diamino-1,3,5-triazine
derivative.
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Compound Cell Line GI50 (M) TGI (M) Reference

2-[4-Amino-6-(4-

phenylpiperazin-
1-yN)-1,3,5-
oo Melanoma
triazin-2-yl]-2{[4- 3.3x10-8 1.1x10-6 [2]
MALME-3M

(dimethylamino)p
henyllimino}acet

onitrile

e Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a
standardized turbidity (e.g., 0.5 McFarland standard).

o Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microplate
containing broth.

o |noculation: Add the standardized microbial inoculum to each well.

e Controls: Include a positive control (microbe with no compound) and a negative control
(broth only).

 Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for most
bacteria) for 18-24 hours.

e Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest
concentration of the compound that completely inhibits visible growth of the microbe.

Logical Relationships and Future Directions

The 2-amino-3,5-diiodobenzamide scaffold serves as a versatile starting point for the
development of a wide array of therapeutic agents. Its journey from a key intermediate in
diagnostic agents to a potential core for therapeutic drugs highlights the power of scaffold-
based drug discovery.
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Medicinal Chemistry Potential of the 2-Aminobenzamide Scaffold
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Versatility of the 2-Aminobenzamide Scaffold.

Future research should focus on the systematic exploration of 2-amino-3,5-diiodobenzamide
derivatives. By leveraging combinatorial chemistry and high-throughput screening, libraries of
compounds based on this scaffold can be synthesized and tested against a wide range of
biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the
potency, selectivity, and pharmacokinetic properties of lead compounds. The unique electronic
and steric properties conferred by the di-iodo substitution pattern warrant particular attention in
the design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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